molecular formula C17H11NO6 B11106020 4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate

4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate

Cat. No.: B11106020
M. Wt: 325.27 g/mol
InChI Key: DPBCGKNXCLQEGR-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate typically involves the esterification of 4-Methyl-2-oxo-2H-chromen-6-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-Methyl-2-oxo-2H-chromen-6-yl 4-aminobenzoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its potential as an antimicrobial agent, while the coumarin core contributes to its photoactive properties .

Properties

Molecular Formula

C17H11NO6

Molecular Weight

325.27 g/mol

IUPAC Name

(4-methyl-2-oxochromen-6-yl) 4-nitrobenzoate

InChI

InChI=1S/C17H11NO6/c1-10-8-16(19)24-15-7-6-13(9-14(10)15)23-17(20)11-2-4-12(5-3-11)18(21)22/h2-9H,1H3

InChI Key

DPBCGKNXCLQEGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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